molecular formula C22H22N6O2S B2886759 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one CAS No. 1358802-39-7

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one

Cat. No.: B2886759
CAS No.: 1358802-39-7
M. Wt: 434.52
InChI Key: ZZLIBFXABWPQFH-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its potential therapeutic applications, particularly in targeting specific receptors in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, 4-(2-methoxyphenyl)piperazine, through a reaction between 2-methoxyaniline and piperazine under controlled conditions.

    Synthesis of the Triazoloquinoxaline Moiety: The next step involves the formation of the triazoloquinoxaline structure. This is achieved by reacting 1,2-phenylenediamine with a suitable triazole precursor under specific conditions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the triazoloquinoxaline moiety using a sulfanyl linker. This step requires precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoxaline moiety, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its interactions with biological receptors, such as alpha1-adrenergic receptors, which are involved in various physiological processes.

    Medicine: The compound has potential therapeutic applications, including the treatment of neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar receptor affinity, used to manage hypertension.

The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-30-19-9-5-4-8-18(19)26-10-12-27(13-11-26)20(29)14-31-22-21-25-23-15-28(21)17-7-3-2-6-16(17)24-22/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLIBFXABWPQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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